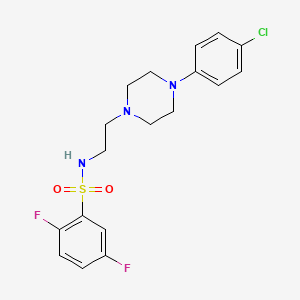

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a difluorobenzenesulfonamide moiety, making it a versatile molecule in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-chlorophenylamine with ethylene oxide to form 1-(4-chlorophenyl)piperazine.

Alkylation: The piperazine intermediate is then alkylated with 2,5-difluorobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.

Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of quinones or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C21H26ClN3O2S

- Molecular Weight : 403.9 g/mol

- CAS Number : 1049466-47-8

The compound features a piperazine ring and a difluorobenzenesulfonamide moiety, which contribute to its pharmacological properties. Its structure allows for selective interactions with neurotransmitter receptors, particularly the D4 dopamine receptor, making it a valuable subject for research in neuropharmacology.

Medicinal Chemistry

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is primarily studied for its potential therapeutic effects in treating neurological disorders. Its role as a selective ligand for the D4 dopamine receptor positions it as a candidate for developing treatments for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Biological Studies

The compound is utilized in receptor binding studies to evaluate its affinity and selectivity towards various neurotransmitter receptors. This is crucial for understanding its pharmacodynamics and potential side effects when used as a therapeutic agent. For instance, studies have demonstrated that this compound exhibits significant binding affinity to the D4 receptor, which is linked to the modulation of dopaminergic signaling pathways .

Pharmacological Research

As a lead compound in drug development, this compound serves as a prototype for synthesizing new derivatives aimed at enhancing efficacy and reducing side effects. Research has shown that modifications to its structure can lead to improved pharmacological profiles, making it an essential focus for ongoing studies in drug design .

Case Study 1: Dopamine D4 Receptor Antagonism

A study investigated the pharmacological properties of this compound by labeling it with positron-emitting carbon isotopes for positron emission tomography (PET) imaging. The results indicated that the compound effectively antagonizes the D4 receptor, supporting its potential use in imaging studies related to dopaminergic activity in the brain .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, researchers explored the compound's effects on behavioral models of anxiety and depression. The findings suggested that it may exert anxiolytic and antidepressant-like effects through its action on dopamine signaling pathways, highlighting its potential therapeutic benefits in mood disorders .

Wirkmechanismus

The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with dopamine receptors, particularly the D4 subtype . This interaction modulates neurotransmitter release and receptor activity, which can influence various neurological processes. The compound’s binding to the receptor is facilitated by its structural features, allowing it to fit into the receptor’s active site and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its pharmacokinetic properties and receptor binding affinity . This structural modification can enhance its potency and selectivity, making it a valuable compound in drug development.

Biologische Aktivität

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular structure can be described by the following formula:

This compound is synthesized through a series of chemical reactions involving piperazine derivatives and difluorobenzenesulfonamide intermediates. The synthesis typically involves the reaction of piperazine with chlorophenyl derivatives followed by sulfonamide formation .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Salmonella typhi | 8 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound has also been investigated using various cancer cell lines. The results from MTT assays show that this compound exhibits cytotoxic effects on cancer cells, with IC50 values indicating its effectiveness compared to standard chemotherapeutics (e.g., 5-fluorouracil). Table 2 presents the IC50 values for different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

These results highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Studies report IC50 values ranging from 0.5 to 5 µM against AChE .

- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with target proteins involved in bacterial resistance and cancer proliferation pathways, indicating a strong binding affinity that correlates with its observed biological activities .

Case Studies

Recent studies have focused on derivatives of this compound to enhance its efficacy and reduce toxicity. For example, modifications to the piperazine ring or sulfonamide group have led to improved antimicrobial and anticancer properties. One such study demonstrated that a derivative with a methoxy substitution exhibited enhanced activity against resistant bacterial strains while maintaining low cytotoxicity in normal cells .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClF2N3O2S/c19-14-1-4-16(5-2-14)24-11-9-23(10-12-24)8-7-22-27(25,26)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDMGMQKACOYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.